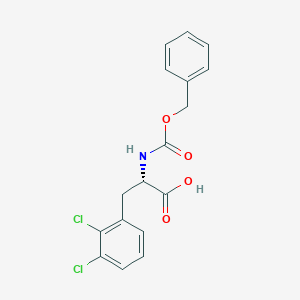

Cbz-2,3-Dichloro-L-Phenylalanine

Description

Structure

3D Structure

Properties

Molecular Weight |

368.28 |

|---|---|

Origin of Product |

United States |

Significance of Halogenated Phenylalanine Derivatives in Chemical Biology Research

Halogenated derivatives of phenylalanine are of considerable interest in chemical biology research due to the unique properties that halogens impart. The introduction of chlorine, fluorine, or other halogens onto the phenyl ring of phenylalanine can profoundly influence the amino acid's steric and electronic properties. This, in turn, can alter the conformation, stability, and biological activity of peptides and proteins into which it is incorporated.

Halogenation is a strategy employed to enhance the properties of peptide-based therapeutics. For instance, the increased hydrophobicity of halogenated phenylalanines can improve cell membrane permeability. Furthermore, the introduction of halogens can create novel binding interactions, potentially increasing the affinity and selectivity of a peptide for its target. The carbon-halogen bond can also participate in halogen bonding, a non-covalent interaction that can contribute to molecular recognition and the stability of protein structures. From a research perspective, halogenated amino acids serve as valuable probes for studying protein-protein interactions and enzyme mechanisms.

Historical Context of Protected Non Natural Amino Acids As Building Blocks

The chemical synthesis of peptides is a stepwise process that requires careful control of reactive functional groups. wikipedia.org To prevent unwanted side reactions and ensure the correct peptide sequence, the amino and side-chain functional groups of the amino acid building blocks must be temporarily masked with protecting groups. thermofisher.com

The history of peptide synthesis is intrinsically linked to the development of these protecting group strategies. nih.gov One of the earliest and most historically significant N-terminal protecting groups is the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932. nih.gov This development was a landmark in peptide chemistry, enabling the synthesis of well-defined peptides for the first time. nih.gov The Cbz group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation, providing a reliable method for deprotection during peptide synthesis.

The use of protecting groups like Cbz is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the latter of which was pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. peptide.com SPPS revolutionized peptide synthesis, making it a more efficient and accessible technique. peptide.com The availability of a wide array of protected non-natural amino acids, including halogenated derivatives like Cbz-2,3-Dichloro-L-Phenylalanine, has expanded the scope of peptide science, allowing for the creation of novel peptides with tailored properties.

Scope and Research Objectives for Cbz 2,3 Dichloro L Phenylalanine Studies

Stereoselective Synthesis Strategies and Enantiomeric Purity Control

Achieving high enantiomeric purity is paramount in the synthesis of chiral amino acids. The biological activity of peptides and other complex molecules is often dependent on the precise stereochemical configuration of their constituent amino acids. Therefore, robust methods for controlling the stereochemistry during the synthesis of the 2,3-dichloro-L-phenylalanine core are essential.

Asymmetric catalysis offers a powerful and efficient pathway to enantiomerically enriched molecules by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. frontiersin.orgnumberanalytics.com This approach is central to modern organic synthesis and can be applied to create the chiral center in dichloro-L-phenylalanine precursors. nih.govyoutube.com

Key strategies in asymmetric catalysis that are applicable to the synthesis of halogenated phenylalanine precursors include:

Catalytic Asymmetric Alkylation: A prominent method involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide. Using phase-transfer catalysts, such as chiral cinchona alkaloid quaternary ammonium (B1175870) salts, it is possible to obtain high yields and excellent enantioselectivity for both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives. nih.gov For the synthesis of a 2,3-dichlorophenylalanine precursor, this would involve the alkylation with 2,3-dichlorobenzyl bromide.

Catalyst-Controlled Diastereoselective Synthesis: In this strategy, the stereochemical outcome of a reaction is dictated by the chiral catalyst rather than the existing stereocenters in the substrate. nih.gov This allows for the selective formation of one of many possible stereoisomers.

Desymmetrization of Meso Substrates: This powerful technique can generate multiple stereocenters with control over both relative and absolute configurations in a single transformation. nih.gov

The field of asymmetric catalysis is continually evolving, with photoredox organocatalysis and asymmetric metallaelectrocatalysis emerging as innovative and sustainable approaches for creating chiral molecules. frontiersin.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method is a reliable and well-established strategy for asymmetric synthesis. nih.govacs.org

For the synthesis of this compound, a chiral auxiliary could be attached to a glycine-derived enolate. The steric hindrance provided by the auxiliary would then direct the approach of an electrophile, such as 2,3-dichlorobenzyl bromide, to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched 2,3-dichloro-L-phenylalanine.

A notable development in this area is the concept of "memory of chirality," where an optically active starting material, such as an N-protected phenylalanine derivative, can be alkylated directly with high enantiomeric excess without an external chiral source. kyoto-u.ac.jp This occurs because the intermediate enolate can retain the chiral information of the starting material under specific conditions. kyoto-u.ac.jp

Biocatalysis, utilizing enzymes, provides a highly selective and environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of halogenated phenylalanines, several enzymatic strategies are relevant:

Phenylalanine Ammonia Lyases (PALs): These enzymes catalyze the reversible amination of cinnamic acids to form L-phenylalanines. nih.govnih.govcapes.gov.br By using a substituted cinnamic acid, such as 2,3-dichlorocinnamic acid, PALs can be used to produce the corresponding L-phenylalanine derivative. Multienzymatic cascade processes, which couple PAL amination with a deracemization step, have been developed to synthesize D- and L-phenylalanine derivatives in high yield and excellent optical purity from inexpensive starting materials. nih.govnih.gov

Halogenases: The regioselective halogenation of aromatic rings is a significant challenge in chemical synthesis. Halogenase enzymes, such as tryptophan 7-halogenase, offer a solution by catalyzing the specific halogenation of substrates like tryptophan at a particular position. wikipedia.org This enzyme uses halide salts and molecular oxygen under mild conditions, avoiding the toxic reagents and harsh conditions of traditional electrophilic aromatic substitution. wikipedia.org Engineering such enzymes could provide a direct route to halogenated aromatic amino acids.

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are essential tools in organic synthesis, particularly in the synthesis of complex molecules like peptides. They temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. peptide.com The choice, installation, and cleavage of these groups are critical for a successful synthetic strategy.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. total-synthesis.comwikipedia.org It was first introduced by Leonidas Zervas and Max Bergmann and revolutionized the field of peptide synthesis. wikipedia.org The Cbz group is stable under a variety of conditions but can be removed selectively, making it a valuable component of a synthetic chemist's toolbox. total-synthesis.comijacskros.com

Installation: The most common method for installing the Cbz group is by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comwikipedia.org This reaction is typically performed under Schotten-Baumann conditions, using an aqueous carbonate base, or with an organic base like triethylamine (B128534) or DIPEA in an organic solvent. total-synthesis.comwikipedia.org Alternative reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used. total-synthesis.comnumberanalytics.com A green chemistry approach has been developed that uses water as the solvent, offering high chemoselectivity and avoiding organic solvents. ijacskros.com

Cleavage: The Cbz group is known for its unique deprotection methods, which contribute to its utility in orthogonal synthesis strategies.

| Cleavage Method | Reagents and Conditions | Notes |

| Hydrogenolysis | H₂, Pd/C, in a solvent like methanol (B129727) or ethanol. | This is the most common and mildest method. The reaction produces toluene (B28343) and carbon dioxide as byproducts. It is generally compatible with many other functional groups. total-synthesis.comacs.org |

| Acidolysis | Strong acids like HBr in acetic acid, or Lewis acids like AlCl₃ in a fluorinated solvent. organic-chemistry.org | HBr/AcOH is a classic method. The AlCl₃ method is cost-effective and can be performed at room temperature with good functional group tolerance. organic-chemistry.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol with a base like K₃PO₄ in DMA at 75 °C. acs.org | This method is advantageous for substrates that are sensitive to standard hydrogenolysis or acid-mediated deprotection, such as those with other reducible groups. acs.org |

| Silyl-based Reagents | Trimethylsilyl iodide (TMSI) in chloroform. researchgate.net | This provides another option for cleavage under non-hydrogenolytic conditions. |

| Catalytic Transfer Hydrogenolysis | A hydrogen donor (e.g., ammonium formate, cyclohexene) with Pd/C. | This avoids the need for gaseous hydrogen, which can be advantageous for safety and scalability. |

This table provides a summary of common Cbz cleavage methodologies.

In the synthesis of complex molecules with multiple functional groups, such as peptides, an orthogonal protection strategy is crucial. nih.govpeptide.com This strategy employs a set of protecting groups where each type can be removed under specific conditions without affecting the others. iris-biotech.denih.gov This allows for the selective deprotection and modification of different parts of the molecule in any desired order. nih.gov

The Cbz group plays a significant role in such strategies. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the moderately acidic conditions used for the Boc (tert-butoxycarbonyl) group. peptide.compeptide.com The Cbz group is typically removed by hydrogenolysis, a condition to which Fmoc and Boc groups are stable. total-synthesis.com This orthogonality makes the Cbz group highly valuable, especially in solution-phase peptide synthesis and for the protection of side chains when on-resin modifications are needed in solid-phase peptide synthesis. peptide.com

For instance, in a peptide sequence, the N-terminal α-amino group might be protected with Fmoc, the side chain of an aspartic acid with a t-butyl (tBu) group, and the side chain of a lysine (B10760008) with a Cbz group. The Fmoc group can be removed with piperidine (B6355638) to allow for chain elongation, the tBu group can be removed with strong acid (like TFA) during final cleavage from the resin, and the Cbz-protected lysine could be selectively deprotected via hydrogenolysis to allow for a specific modification at that site while the rest of the peptide remains protected. peptide.comiris-biotech.de

Novel Synthetic Routes and Process Intensification Considerations

The development of innovative and efficient synthetic methodologies for this compound is crucial for its potential applications in pharmaceutical and chemical research. This section explores novel synthetic strategies that move beyond traditional multi-step batch processes, with a focus on enzymatic catalysis and process intensification to enhance efficiency, sustainability, and scalability.

A promising novel approach involves a chemoenzymatic route starting from 2,3-dichlorocinnamic acid. This method leverages the high selectivity of enzymes for asymmetric synthesis, followed by a standard protection step.

Enzymatic Amination of 2,3-Dichlorocinnamic Acid

A key step in a novel synthesis is the asymmetric hydroamination of 2,3-dichlorocinnamic acid to produce 2,3-dichloro-L-phenylalanine. Phenylalanine ammonia lyases (PALs) are well-suited for this transformation. pharmasalmanac.com These enzymes catalyze the reversible addition of ammonia to the double bond of cinnamic acid derivatives, typically with high enantioselectivity. rsc.org The use of PALs offers a green and efficient alternative to traditional chemical methods that may require chiral auxiliaries or resolutions. pharmasalmanac.com

The reaction would proceed as follows:

2,3-Dichlorocinnamic Acid + NH3![]() (PAL Enzyme)

(PAL Enzyme) ![]() 2,3-Dichloro-L-phenylalanine

2,3-Dichloro-L-phenylalanine

Research on various substituted cinnamic acids has demonstrated the feasibility of using PALs for the synthesis of non-natural L-phenylalanine analogues. rsc.org The choice of the specific PAL enzyme, often from organisms like Anabaena variabilis or Planococcus badius, would be critical to achieve high conversion and enantiomeric excess (e.e.). pharmasalmanac.comrsc.org

N-Terminal Protection

Following the enzymatic synthesis of 2,3-dichloro-L-phenylalanine, the final step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This is a well-established reaction in peptide chemistry and can be achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) or a related reagent like benzyloxycarbonyl N-succinimide (Cbz-OSu) in the presence of a base. evitachem.comcommonorganicchemistry.com

2,3-Dichloro-L-phenylalanine + Benzyl Chloroformate ![]() (Base)

(Base) ![]() this compound

this compound

This step is generally high-yielding and proceeds under mild conditions. evitachem.com

Process Intensification Considerations

The transition from traditional batch manufacturing to more streamlined and efficient processes is a key objective in modern pharmaceutical synthesis. pharmasalmanac.compharmafeatures.com Process intensification focuses on developing smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.com For the proposed synthesis of this compound, several opportunities for process intensification exist.

Immobilized Enzymes and Continuous Flow

To improve the cost-effectiveness and scalability of the enzymatic amination step, the PAL enzyme can be immobilized on a solid support. rsc.org Immobilization allows for easy separation of the catalyst from the reaction mixture and enhances its reusability and stability. rsc.org

Furthermore, the entire process can be transitioned to a continuous flow system. rsc.org In a flow chemistry setup, reactants are continuously pumped through a reactor containing the immobilized enzyme. pharmasalmanac.comrsc.org This approach offers several advantages over batch processing, including:

Improved Safety and Control: Better management of reaction exotherms and precise control over reaction parameters. pharmasalmanac.comcetjournal.it

Higher Yields and Purity: Reduced side reactions and improved product quality. pharmasalmanac.com

Scalability: Easier to scale up production by running the system for longer periods. youtube.com

Reduced Waste: More efficient use of reagents and solvents, aligning with the principles of green chemistry. pharmafeatures.com

The following tables provide hypothetical data for the proposed novel synthetic route, illustrating the potential benefits of process intensification.

Table 1: Comparison of Batch vs. Continuous Flow for Enzymatic Amination

| Parameter | Batch Process | Continuous Flow with Immobilized PAL |

| Enzyme State | Free in solution | Immobilized on solid support |

| Reaction Time | 12-24 hours | 20-60 minutes (residence time) |

| Enzyme Reusability | Single use | >10 cycles |

| Productivity | Lower | Higher |

| Downstream Processing | Complex (enzyme removal) | Simplified (product stream) |

Table 2: Research Findings for Continuous Flow Synthesis of Amino Acid Derivatives

| Study Focus | Key Findings | Potential Relevance |

| Continuous flow synthesis of β-amino acids | Successful four-step continuous process for β-amino acid synthesis. rsc.org | Demonstrates the feasibility of multi-step continuous synthesis for amino acid derivatives. |

| Micro-flow synthesis of β-amino acid derivatives | Rapid dual activation and synthesis achieved in a micro-flow reactor. nih.gov | Highlights the potential for rapid and efficient reactions in flow systems. |

| Continuous-flow solid-phase peptide synthesis | Significant reduction in the excess of amino acids required. nih.gov | Shows the economic and sustainability benefits of flow chemistry in related fields. |

By integrating enzymatic catalysis with continuous flow technology, the synthesis of this compound can be made significantly more efficient, scalable, and sustainable compared to traditional synthetic methods.

This compound as a Chiral Building Block in Advanced Organic Synthesis

The strategic incorporation of non-canonical amino acids into peptides and other complex molecules offers a powerful tool for modulating their biological activity, stability, and conformational properties. Among these, halogenated phenylalanine derivatives have garnered significant attention. This article focuses on the applications of N-Carboxybenzyl-2,3-dichloro-L-phenylalanine (this compound), a key chiral building block, in the realms of advanced organic synthesis, including peptide synthesis, the creation of non-canonical amino acid libraries, and the development of complex chiral molecules and natural product analogs.

Conformational Analysis and Molecular Recognition Characteristics of Cbz 2,3 Dichloro L Phenylalanine

Spectroscopic Probing of Solution-State Conformations

Detailed analysis of the solution-state conformational preferences of Cbz-2,3-dichloro-L-phenylalanine using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy is not possible without access to experimental spectra and their interpretation. Such data would be crucial for determining the populations of different conformers in various solvents.

X-ray Crystallography and Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms in the solid state, which can be determined by X-ray crystallography, remains unknown for this compound or its complexes. A crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

Influence of Dichloro Substitution on Aromatic Ring Rotamer Preferences

A quantitative or even qualitative assessment of how the 2,3-dichloro substitution pattern on the phenyl ring affects its rotational energy barrier and the preference for specific rotameric states cannot be provided without dedicated computational or experimental studies. The steric and electronic effects of the adjacent chlorine atoms are expected to significantly influence the conformational space available to the side chain, but the specifics of this influence are not documented.

Until research focusing specifically on the synthesis and detailed physicochemical characterization of this compound becomes available, a scientifically rigorous article on its conformational properties cannot be produced.

Computational Chemistry and Molecular Modeling Studies of Cbz 2,3 Dichloro L Phenylalanine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic properties of molecules. For Cbz-2,3-Dichloro-L-Phenylalanine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, regions of negative potential are anticipated around the carboxyl group and the carbonyl oxygen of the Cbz group, indicating sites prone to electrophilic attack. Conversely, positive potential regions would be associated with the amide proton and the aromatic protons.

Table 1: Calculated Electronic Properties of Phenylalanine Derivatives (Theoretical Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| L-Phenylalanine | -6.5 | -0.8 | 5.7 | 2.1 |

| Cbz-L-Phenylalanine | -6.8 | -1.1 | 5.7 | 2.9 |

| This compound | -7.2 | -1.5 | 5.7 | 3.5 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes, reflecting expected trends based on chemical principles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations of this compound can reveal its conformational landscape, flexibility, and interactions with its environment, particularly with solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic interactions.

The conformational flexibility of this compound is largely determined by the rotational freedom around its single bonds, particularly the chi (χ) and psi (ψ) dihedral angles of the amino acid backbone and the bonds within the Cbz group. The bulky and rigid Cbz group, along with the dichlorinated phenyl ring, imposes significant steric constraints, limiting the accessible conformational space compared to unprotected L-phenylalanine.

MD simulations in explicit solvent, such as water, are essential to understand how the solvent influences the conformational preferences. Water molecules can form hydrogen bonds with the polar groups of the molecule, such as the carboxyl and amide groups, thereby stabilizing certain conformations. The hydrophobic dichlorophenyl group will likely favor conformations that minimize its exposure to the aqueous environment. Analysis of the radial distribution function, g(r), from MD simulations can provide detailed information about the solvation shell around different parts of the molecule. researchgate.net

Ligand-Protein Docking and Molecular Recognition Modeling (in vitro enzyme interactions)

Understanding how this compound interacts with biological macromolecules, such as enzymes, is crucial for elucidating its potential biological activity. Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. scienceopen.com This method is instrumental in studying potential enzyme inhibition, a common role for modified amino acids. nih.govmdpi.com

For instance, phenylalanine derivatives are known to interact with enzymes like phenylalanine hydroxylase and various proteases. nih.gov Docking studies of this compound into the active site of such enzymes would involve generating a 3D model of the compound and placing it into the binding pocket of the protein. The scoring functions used in docking algorithms estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

The dichlorophenyl moiety can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The Cbz group can form hydrogen bonds and hydrophobic interactions with the protein residues. The outcomes of docking studies can guide the design of in vitro enzyme assays to validate the predicted interactions and inhibitory potential. mdpi.com

Table 2: Theoretical Docking Scores and Key Interactions with a Hypothetical Enzyme Active Site

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| L-Phenylalanine | -5.8 | Tyr, Phe, Val | Hydrophobic, Pi-Pi Stacking |

| Cbz-L-Phenylalanine | -7.2 | Tyr, Phe, Val, Ser | Hydrophobic, Pi-Pi Stacking, H-Bond |

| This compound | -8.5 | Tyr, Phe, Val, Ser, Arg | Hydrophobic, Pi-Pi Stacking, H-Bond, Halogen Bond |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Analysis (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net In the context of this compound, a QSAR study would typically involve a set of structurally related phenylalanine derivatives with known biological activities, for example, as enzyme inhibitors.

The first step in QSAR is the calculation of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. For halogenated compounds, specific descriptors for halogen bonding potential can also be included.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that predicts the biological activity. The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can be used to predict the activity of new, untested compounds and to understand the structural features that are important for the desired biological effect. For instance, a QSAR model might reveal that the presence of electron-withdrawing groups on the phenyl ring at specific positions enhances the inhibitory activity against a particular enzyme.

Biochemical and Enzymatic Interactions of Cbz 2,3 Dichloro L Phenylalanine in Vitro and Mechanistic Perspectives

Substrate Specificity and Recognition by Amino Acid Activating Enzymes

Amino acid activating enzymes, formally known as aminoacyl-tRNA synthetases (aaRS), are essential for protein synthesis. They are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA). The specificity of this recognition is critical for maintaining the fidelity of translation. Phenylalanyl-tRNA synthetase (PheRS) is the enzyme responsible for activating phenylalanine.

Research on PheRS has shown that its active site is highly specific for L-phenylalanine. However, studies on various synthetic analogs of phenylalanine have demonstrated that the enzyme can sometimes recognize and even activate other related molecules. For instance, certain halogenated derivatives of phenylalanine have been shown to be substrates for wild-type or engineered variants of PheRS. The presence of halogen atoms on the phenyl ring can alter the electronic properties and size of the amino acid, which in turn affects its binding affinity to the active site of PheRS.

No studies were found that specifically investigated whether Cbz-2,3-dichloro-L-phenylalanine can be recognized or activated by PheRS or any other aminoacyl-tRNA synthetase. The presence of the N-terminal Cbz group would likely present a significant steric hindrance, potentially preventing the molecule from fitting into the canonical amino acid binding pocket of the enzyme.

Interaction with Phenylalanine-Metabolizing Enzymes

The primary enzyme in the metabolic pathway of phenylalanine in humans is phenylalanine hydroxylase (PAH). PAH catalyzes the conversion of phenylalanine to tyrosine. This is a critical step, and deficiencies in PAH lead to the genetic disorder phenylketonuria (PKU). Other enzymes, such as L-phenylalanine ammonia-lyase (PAL), are also involved in phenylalanine metabolism in some organisms.

The substrate specificity of these enzymes is a key area of research, particularly in the context of developing therapies for metabolic disorders. Studies have been conducted on a variety of phenylalanine analogs to understand how modifications to the molecule affect its interaction with these enzymes.

There is no available research detailing the interaction of this compound with phenylalanine hydroxylase, L-phenylalanine ammonia-lyase, or other enzymes involved in phenylalanine metabolism. The N-Cbz protection and the dichlorination of the phenyl ring would need to be specifically tested to determine if this compound acts as a substrate, an inhibitor, or has no effect on these enzymes.

Enzyme Inhibition Mechanisms and Kinetics (in vitro)

The study of enzyme inhibitors is fundamental to drug discovery and for understanding enzyme mechanisms. Phenylalanine analogs are often screened for their potential to inhibit enzymes like PheRS or PAH. The kinetics of this inhibition (e.g., competitive, non-competitive) provide insight into how the inhibitor interacts with the enzyme, for example, whether it binds to the active site or an allosteric site.

While there is extensive literature on various inhibitors of PheRS and PAH, no kinetic data or mechanistic studies have been published for this compound. To understand its potential as an enzyme inhibitor, in vitro kinetic assays would need to be performed. This would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the natural substrate.

Role as a Probe for Protein Structure-Function Studies

Amino acid analogs, particularly those containing unique atoms like halogens or fluorescent tags, can be valuable tools for studying protein structure and function. Halogenated amino acids, for example, can be incorporated into proteins and used as probes in NMR spectroscopy or X-ray crystallography to provide insights into the local environment of the protein.

The dichlorinated phenyl ring of this compound could potentially serve as such a probe. However, for this to be feasible, the Cbz group would likely need to be removed, and the resulting 2,3-dichloro-L-phenylalanine would need to be incorporated into a protein, for instance by a modified aminoacyl-tRNA synthetase.

Currently, there are no published studies that utilize this compound or its deprotected form as a molecular probe to investigate protein structure-function relationships.

Derivatization and Analog Development of Cbz 2,3 Dichloro L Phenylalanine

Synthesis of Positional Isomers and Stereoisomers of Dichlorophenylalanine

The biological activity of phenylalanine analogs can be significantly influenced by the substitution pattern on the phenyl ring and the stereochemistry of the α-carbon. Consequently, the synthesis of positional and stereoisomers of dichlorophenylalanine is a key area of research.

Positional Isomers: The synthesis of various dichlorophenylalanine isomers, such as the 2,4-, 3,4-, and 3,5-dichloro analogs, allows for a systematic investigation of how the chlorine atom positions affect molecular interactions. These syntheses often start from correspondingly substituted dichlorobenzyl halides. For instance, the asymmetric alkylation of a glycine (B1666218) Schiff base, using a chiral phase-transfer catalyst, with a substituted dichlorobenzyl bromide provides a versatile route to enantiomerically enriched dichlorophenylalanine derivatives. While specific literature for all Cbz-protected dichlorophenylalanine isomers is not abundant, the general methodology is well-established. For example, the synthesis of N-protected 3-azido-4-fluoro-L-phenylalanine has been achieved via Schöllkopf's alkylation, a method applicable to the synthesis of other halogenated phenylalanines. nih.gov Similarly, the synthesis of L-4-nitrophenylalanine is commonly achieved through the nitration of L-phenylalanine, demonstrating that post-synthesis modification of the phenyl ring is a viable strategy. researchgate.net

Stereoisomers: The synthesis of the D-enantiomer of 2,3-dichlorophenylalanine is crucial for developing peptides with enhanced stability against enzymatic degradation. Biocatalytic methods and asymmetric synthesis are the primary approaches to obtain these stereoisomers. nih.govresearchgate.net Engineered enzymes, such as D-amino acid dehydrogenases and D-amino acid transaminases, can facilitate the asymmetric synthesis of D-phenylalanines from prochiral starting materials. nih.gov Chemical methods, like the use of pseudoenantiomeric phase-transfer catalysts, have been successfully employed to synthesize both (R)- and (S)-enantiomers of various unnatural phenylalanine derivatives with high enantioselectivity. mdpi.com

Table 1: Synthetic Approaches to Dichlorophenylalanine Isomers

| Isomer Type | Synthetic Method | Key Features | Representative References |

|---|---|---|---|

| Positional Isomers | Asymmetric alkylation of glycine Schiff base | Use of substituted dichlorobenzyl bromides and chiral phase-transfer catalysts. | mdpi.com |

| Schöllkopf's bis-lactim ether method | Alkylation of a chiral glycine equivalent. | nih.gov | |

| Nitration/Halogenation of Phenylalanine | Post-synthesis modification of the aromatic ring. | researchgate.net | |

| Stereoisomers (D-form) | Enzymatic Asymmetric Synthesis | Use of engineered enzymes like D-amino acid dehydrogenases. | nih.govresearchgate.net |

| Chiral Phase-Transfer Catalysis | Employment of pseudoenantiomeric catalysts for stereocontrol. | mdpi.com |

Modifications of the Carbamate (B1207046) Protecting Group and Carboxyl Functionality

The N-terminal carboxybenzyl (Cbz) group and the C-terminal carboxylic acid are key handles for further derivatization, such as in peptide synthesis or the development of small molecule inhibitors.

Modifications of the Carbamate Protecting Group: The Cbz group is a robust protecting group, stable under various conditions but readily removable by catalytic hydrogenation. youtube.com However, for more complex synthetic strategies, particularly in solid-phase peptide synthesis, orthogonal protecting groups are often required. bham.ac.ukthieme-connect.de These groups can be selectively removed without affecting others. For instance, the Boc (tert-butyloxycarbonyl) group is acid-labile, while the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile. youtube.comresearchgate.net Replacing the Cbz group on 2,3-dichloro-L-phenylalanine with Boc or Fmoc would involve deprotection of the Cbz group followed by reaction with Boc-anhydride or Fmoc-Cl, respectively. This allows the dichlorophenylalanine moiety to be incorporated into peptides using standard automated synthesis protocols. sigmaaldrich.com

Modifications of the Carboxyl Functionality: The carboxylic acid group can be readily converted into esters or amides.

Esterification: The synthesis of methyl or ethyl esters of N-Cbz-2,3-dichloro-L-phenylalanine can be achieved using standard methods, such as reaction with the corresponding alcohol under acidic conditions (e.g., using chlorosulphonic acid or thionyl chloride). orgsyn.orggoogle.comresearchgate.net These esters can serve as protecting groups for the carboxylate or as intermediates in further reactions.

Amide Synthesis: The coupling of the carboxylic acid with a primary or secondary amine to form an amide is a fundamental reaction in peptide chemistry. fishersci.co.uk N-Cbz-protected amino acids can be coupled with various amines using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or by in situ generation of activating agents from reagents like N-chlorophthalimide and triphenylphosphine. mdpi.comnih.govorganic-chemistry.org This allows for the synthesis of a wide range of dipeptides and more complex peptide structures containing the 2,3-dichlorophenylalanine residue.

Table 2: Derivatization of Cbz-2,3-Dichloro-L-Phenylalanine Termini

| Modification | Reagents and Conditions | Purpose | Representative References |

|---|

| Cbz to Boc | 1. H₂, Pd/C (Cbz removal) 2. Boc₂O, base | Introduce acid-labile protection for orthogonal synthesis. | youtube.comresearchgate.net | | Cbz to Fmoc | 1. H₂, Pd/C (Cbz removal) 2. Fmoc-Cl, base | Introduce base-labile protection for SPPS. | youtube.comsigmaaldrich.com | | Carboxyl to Ester | Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., SOCl₂) | Carboxyl protection or creation of synthetic intermediates. | orgsyn.orggoogle.com | | Carboxyl to Amide | Amine, Coupling agent (e.g., DCC, HATU) | Peptide bond formation, synthesis of amide derivatives. | mdpi.comfishersci.co.uknih.gov |

Exploration of Side Chain Modifications and Functionalization

Further modification of the 2,3-dichlorophenyl side chain offers a route to fine-tune the electronic and steric properties of the molecule. However, the presence of two electron-withdrawing chlorine atoms significantly deactivates the aromatic ring towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org

The chlorine atoms are ortho-para directing but deactivating. msu.edu In 2,3-dichlorophenylalanine, the positions on the ring are C4, C5, and C6. The directing effects of the two chlorine atoms are somewhat antagonistic. The C2-chloro group directs towards C4 and C6, while the C3-chloro group directs towards C5. Steric hindrance would likely disfavor substitution at the C2 position. Therefore, any further electrophilic substitution, such as nitration or halogenation, would be expected to be challenging and likely result in a mixture of products, with substitution potentially favored at the C5 or C6 positions. msu.edulibretexts.org

Despite these challenges, synthetic methods for introducing additional functional groups onto a substituted phenyl ring exist. For example, nitration of N-protected indoles has been successfully achieved using acetyl nitrate. researchgate.net Palladium-catalyzed cross-coupling reactions could also be envisioned for introducing new carbon-carbon or carbon-heteroatom bonds, although this would likely require the pre-functionalization of the dichlorophenyl ring with a group amenable to coupling, such as a boronic acid or a halide at a different position. The modification of side chains of other amino acids, such as the chemical modification of lysine (B10760008) or histidine residues, provides a precedent for the targeted functionalization of amino acid side chains within a peptide context. researchgate.netnih.gov

Table 3: Potential Side Chain Functionalization Strategies

| Reaction Type | Potential Reagents | Expected Challenges | Representative References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Severe ring deactivation, harsh conditions required, potential for multiple products. | researchgate.netresearchgate.net |

| Further Halogenation | X₂ (e.g., Br₂), Lewis Acid | Ring deactivation, control of regioselectivity would be difficult. | msu.edu |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Highly unlikely to proceed due to the strongly deactivated ring. | lumenlearning.com |

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Interactions

NMR spectroscopy is the cornerstone for determining the covalent structure and conformational preferences of molecules in solution. For a molecule like Cbz-2,3-Dichloro-L-Phenylalanine, ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Analysis: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. Based on data for the parent compound, N-Cbz-L-phenylalanine, we can predict the spectrum for its dichlorinated analog. chemicalbook.com The key regions include the aromatic protons, the α-proton, the β-protons of the phenylalanine backbone, and the protons of the Cbz protecting group.

Aromatic Region: In the parent compound, the phenyl ring protons typically appear as a multiplet between 7.0-7.4 ppm. chemicalbook.com For this compound, this region would be significantly altered. The protons at the 2 and 3 positions would be absent, and the remaining three protons (at positions 4, 5, and 6) would exhibit a different splitting pattern and chemical shift due to the strong electron-withdrawing and anisotropic effects of the chlorine atoms. This provides a clear confirmation of the substitution pattern.

Backbone Protons: The α-proton (CH-N) and β-protons (CH₂-Aryl) would also experience shifts. The electron-withdrawing nature of the dichlorophenyl group would likely deshield these protons, causing a downfield shift compared to the parent compound.

Cbz Group Protons: The methylene (B1212753) (CH₂) and phenyl protons of the benzyloxycarbonyl group would remain largely unchanged, serving as internal reference points. chemicalbook.com

¹³C NMR Analysis: The carbon spectrum provides information on all unique carbon atoms.

Aromatic Carbons: The most significant changes would be observed in the aromatic region. The carbons directly bonded to chlorine (C-2 and C-3) would be significantly shifted. Their signals can be identified based on their chemical shifts and, in some cases, reduced intensity due to longer relaxation times. The other aromatic carbons would also shift according to the electronic effects of the chlorine substituents.

Carbonyl and Backbone Carbons: The carbonyl carbon of the Cbz group and the carboxylic acid, along with the α- and β-carbons, would show minor shifts compared to the parent compound, reflecting the long-range electronic influence of the dichloro-substitution. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound vs. Experimental Data for N-Cbz-L-Phenylalanine

| Proton Assignment | N-Cbz-L-Phenylalanine (Experimental, in CDCl₃) chemicalbook.com | This compound (Predicted) | Reasoning for Predicted Shift |

|---|---|---|---|

| Aromatic (Phe Ring) | 7.04 - 7.37 (m, 5H) | ~7.1 - 7.5 (m, 3H) | Fewer protons, different splitting pattern, and downfield shift due to electron-withdrawing Cl atoms. |

| α-H | 4.69 (m, 1H) | > 4.70 | Slight downfield shift due to long-range electron-withdrawing effect. |

| β-H₂ | 3.14 (m, 2H) | > 3.15 | Slight downfield shift due to proximity to the dichlorophenyl ring. |

| Cbz Phenyl | 7.31 (s, 5H) | ~7.31 | Largely unaffected by substitution on the other ring. |

| Cbz CH₂ | 5.08 (s, 2H) | ~5.08 | Largely unaffected by substitution on the other ring. |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Characterization of Reaction Intermediates

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

For this compound, the molecular weight would be 368.04 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl), which is significantly higher than the 299.32 g/mol of the parent compound. nih.gov The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1, providing definitive evidence of dichlorination.

Fragmentation Pathways: Electron ionization (EI) or electrospray ionization (ESI-MS/MS) can be used to study fragmentation. Key fragmentation pathways would likely include:

Loss of the Cbz group: A primary fragmentation would be the cleavage of the benzyloxycarbonyl group. The loss of a benzyl (B1604629) group (C₇H₇, 91 Da) is a very common fragmentation for Cbz-protected amines, leading to a prominent peak at m/z 91. chemicalbook.com

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid is another expected fragmentation.

Cleavage of the Phenylalanine Side Chain: The bond between the α- and β-carbons can break, leading to fragments characteristic of the dichlorinated benzyl moiety. The fragment corresponding to the dichlorobenzyl cation (C₇H₅Cl₂) would be expected at m/z 159.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z | Identity | Notes |

|---|---|---|---|

| [M+H]⁺ | 369.05 | Protonated Molecular Ion | Observed in ESI-MS (Positive Mode) |

| [M-COOH]⁺ | 323.06 | Loss of formic acid | Common loss from carboxylic acids. |

| [C₇H₅Cl₂CH₂]⁺ | 173.98 | Dichlorobenzyl cation | Indicates the structure of the side chain. |

| [C₇H₇]⁺ | 91.05 | Tropylium cation | Characteristic fragment from the Cbz group. chemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting and Bond Analysis

Carbonyl Stretches: The C=O stretching vibrations of the carboxylic acid and the urethane (B1682113) (Cbz group) are strong and characteristic in the IR spectrum, typically appearing in the 1650-1760 cm⁻¹ region. Hydrogen bonding can cause these bands to broaden and shift.

N-H Stretch: The N-H stretch of the carbamate (B1207046) group appears around 3300-3400 cm⁻¹.

Aromatic C-H and C=C Stretches: These occur at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

C-Cl Stretches: The key diagnostic feature for this compound would be the appearance of C-Cl stretching bands, typically in the 600-800 cm⁻¹ region of the fingerprint area. The exact position can give clues about the substitution pattern on the aromatic ring.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and aid in the assignment of experimental spectra for complex molecules. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent tool for studying chiral molecules and their secondary structure.

Since the compound is the L-enantiomer, it is CD-active. The CD spectrum is dominated by electronic transitions within the molecule's chromophores: the phenyl ring, the benzyloxycarbonyl group, and the carboxylic acid group.

Aromatic Transitions: The phenyl ring gives rise to characteristic CD bands. For phenylalanine itself, bands are typically observed around 185-198 nm and 210-230 nm. researchgate.netnih.gov

Conformational Analysis: The precise shape and intensity of the CD spectrum are highly sensitive to the molecule's conformation, particularly the relative orientation of the different chromophores. By comparing experimental spectra with those predicted for different low-energy conformations from computational models, CD can provide valuable insights into the molecule's preferred shape in solution.

Emerging Applications and Future Research Directions

Development of Novel Bioconjugation Strategies

Bioconjugation is a technique that covalently links molecules, like proteins or carbohydrates, to create novel functional constructs. kbdna.com The incorporation of unnatural amino acids is a key strategy for achieving site-specific modifications. kbdna.com After deprotection of the Cbz group, the resulting 2,3-Dichloro-L-phenylalanine can be incorporated into a peptide sequence. The chlorine atoms on the phenyl ring could serve as latent handles for specific conjugation reactions that would not target other aromatic residues like native phenylalanine or tyrosine. nih.gov

Future research could explore palladium-catalyzed cross-coupling reactions targeting the C-Cl bonds, allowing for the site-specific attachment of fluorescent probes, drug molecules, or polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of peptide therapeutics. Furthermore, the altered electronic nature of the dichlorinated ring can influence the local environment, potentially enabling chemoselective reactions at or near this residue. nih.gov

Advanced Materials Science Applications

The self-assembly of peptides into ordered nanostructures like hydrogels and supramolecular assemblies is a burgeoning field in materials science. nih.gov The properties of these materials are dictated by the non-covalent interactions between peptide building blocks, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net

The introduction of halogen atoms into the phenylalanine ring is a powerful tool for modulating these interactions. nih.gov Halogenation is known to alter the aggregation kinetics and morphology of amyloid-forming peptides. nih.govresearchgate.net Specifically, the chlorine atoms in 2,3-Dichloro-L-phenylalanine can participate in halogen bonding—an interaction where the halogen acts as an electrophilic species—which can provide directional control over self-assembly processes. This can lead to the formation of peptide hydrogels with enhanced mechanical stiffness or novel thermal properties. researchgate.net

Future work using Cbz-2,3-Dichloro-L-phenylalanine as a synthetic precursor could focus on designing short peptides that self-assemble into hydrogels for applications in controlled drug release or 3D cell culture. nih.gov The dichlorinated phenyl ring offers a tunable element to rationally design the viscoelastic and release properties of these advanced biomaterials. nih.govlincoln.ac.uk

Catalytic Applications as Chiral Ligands or Organocatalysts

Chiral amino acids and their derivatives are widely used as ligands in asymmetric catalysis, where they coordinate with a metal center to create a chiral environment that favors the formation of one enantiomer of a product over the other. mdpi.commdpi.com The efficiency and selectivity of these catalysts are highly dependent on the steric and electronic properties of the ligand. rsc.org

This compound represents a precursor for novel chiral ligands. The two chlorine atoms act as electron-withdrawing groups, modifying the electronic density of the phenyl ring. This modification can influence the binding affinity of the ligand to a metal center (e.g., rhodium, palladium, copper) and alter the catalytic activity. mdpi.com The specific 2,3-substitution pattern also imparts a distinct steric profile compared to other isomers, which could lead to unique selectivities in catalytic reactions. Research in this area would involve synthesizing ligands from this compound and testing their performance in reactions such as asymmetric hydrogenations, C-H functionalizations, or conjugate additions. mdpi.commdpi.com

Integration into Systems Biology and Synthetic Biology Frameworks

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov A key area of this field is genetic code expansion, which allows for the site-specific incorporation of non-standard amino acids (nsAAs) into proteins within living cells. nih.gov This technique provides a powerful tool for probing and engineering protein function.

2,3-Dichloro-L-phenylalanine (the deprotected form of the title compound) is a candidate for use as an nsAA. By engineering a bacterial host with a specific aminoacyl-tRNA synthetase/tRNA pair, it could be possible to direct the incorporation of this amino acid into a target protein in response to a unique codon. nih.gov The introduction of a dichlorinated residue can act as a minimally disruptive probe to study protein structure and dynamics using ¹⁹F NMR (if fluorinated analogs are used) or X-ray crystallography. The halogen atoms provide a unique spectroscopic and structural marker. nih.gov This approach could be used to investigate protein-protein interactions, enzyme mechanisms, or the molecular basis of protein misfolding diseases. europa.eu

Methodological Advancements in Asymmetric Synthesis and Peptide Chemistry

The practical use of this compound relies on robust and efficient chemical synthesis methods. Two key areas for methodological advancement are its own synthesis and its subsequent incorporation into peptides.

First, the enantiomerically pure synthesis of unnatural amino acids like 2,3-dichloro-L-phenylalanine is a significant challenge. Future research will likely focus on developing improved asymmetric synthesis routes, such as phase-transfer-catalyzed alkylations or enantioselective Friedel-Crafts reactions, to produce the core amino acid with high yield and optical purity. nih.govnii.ac.jpfiu.edu

Second, the incorporation of this building block into a peptide chain can be difficult. The 2,3-dichloro substitution pattern creates significant steric hindrance around the alpha-carbon. thieme.de This steric bulk can slow down the peptide coupling reaction and increase the risk of racemization. acs.orgnih.gov Therefore, advancements in peptide coupling reagents and methodologies are needed to ensure the efficient and reliable incorporation of such hindered amino acids. acs.orgthieme.de Research into novel activation methods, such as the use of benzotriazole-activated esters or optimized coupling additives, will be critical to making peptides containing this residue more accessible. acs.orgnih.gov

Table 2: Summary of Emerging Research Directions

| Application Area | Role of this compound | Key Structural Features | Potential Impact |

|---|---|---|---|

| Bioconjugation | Precursor to a peptide building block for site-specific modification. | Dichlorinated phenyl ring offers unique reactivity for cross-coupling. | Creation of precisely engineered antibody-drug conjugates, imaging agents, or stabilized peptide therapeutics. |

| Advanced Materials | Building block for self-assembling peptides. | Halogen atoms enable halogen bonding; altered hydrophobicity. | Development of novel hydrogels and supramolecular materials with tunable mechanical and release properties for tissue engineering and drug delivery. nih.gov |

| Catalysis | Precursor for synthesizing novel chiral ligands and organocatalysts. | Chiral backbone; unique steric and electronic profile from dichlorination. | Improved efficiency and enantioselectivity in asymmetric chemical synthesis for pharmaceuticals and fine chemicals. mdpi.com |

| Synthetic Biology | Precursor to a non-standard amino acid for genetic code expansion. | Unique chemical and spectroscopic signature of the dichloro-phenyl group. | In-vivo probing of protein structure and function; engineering of proteins with novel catalytic or binding properties. nih.gov |

| Chemical Synthesis | A challenging target for synthesis and peptide incorporation. | Steric hindrance from the 2,3-dichloro pattern. | Driving the development of new asymmetric synthesis methods and more powerful peptide coupling reagents for hindered amino acids. nih.govacs.org |

Q & A

Q. What are the key synthetic pathways for preparing Cbz-2,3-Dichloro-L-Phenylalanine, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorination of L-phenylalanine at the 2,3-positions followed by Cbz protection. Key steps include:

- Chlorination : Use of selective chlorinating agents (e.g., Cl2, N-chlorosuccinimide) under controlled pH and temperature to avoid over-halogenation .

- Cbz Protection : Reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous/organic biphasic systems (e.g., NaOH/dioxane) to protect the amino group. Optimal pH (~9–10) prevents hydrolysis of the Cbz group .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Yield depends on stoichiometric control during chlorination and protection steps .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify the aromatic proton splitting patterns (doublets at δ 7.2–7.4 ppm for dichloro-substituted phenyl) and Cbz-group signals (benzyl CH2 at δ 4.8–5.2 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to confirm molecular ion peaks (expected [M+H]<sup>+</sup> ~351–355 g/mol) and assess purity .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages to validate stoichiometry .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these affect experimental design?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Limited solubility in water requires co-solvents (e.g., 20% DMSO) for aqueous reactions .

- Stability : Stable at −20°C under inert gas (N2 or Ar). Degrades under strong acids/bases or prolonged light exposure. Use amber vials and neutral buffers (pH 6–8) for storage .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichloro substitution influence peptide conformation and receptor binding in drug discovery applications?

- Steric Effects : The bulky Cl atoms restrict rotation of the phenyl ring, favoring specific peptide backbone conformations (e.g., β-turns). This can enhance target selectivity in enzyme inhibitors .

- Electronic Effects : Electron-withdrawing Cl groups reduce electron density on the phenyl ring, altering π-π stacking and hydrogen-bonding interactions with receptors. Computational modeling (DFT or MD simulations) can predict binding modes .

- Case Study : In angiotensin-converting enzyme (ACE) inhibitors, dichloro-substituted analogs show 2–3× higher binding affinity than non-halogenated variants due to optimized hydrophobic interactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) during characterization of this compound derivatives?

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to distinguish overlapping signals in crowded spectra .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) causing split peaks by analyzing spectra at 25°C vs. −40°C .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystallographic disorder impacting spectral interpretation .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for incorporating this compound into complex peptides?

- Coupling Conditions : Use HATU/DIPEA in DMF for efficient amide bond formation. Pre-activate the amino acid for 5–10 minutes to overcome steric hindrance from Cl substituents .

- Deprotection : Remove the Cbz group via hydrogenolysis (H2/Pd-C) or mild acidolysis (TFA/scavengers) without cleaving side-chain protecting groups (e.g., tert-butyl) .

- Monitoring : Employ Kaiser tests or LC-MS after each coupling step to detect incomplete reactions early .

Methodological Guidelines

Q. What analytical workflows are recommended for quantifying trace impurities in this compound batches?

- HPLC-DAD/ELSD : Use gradient elution (5–95% acetonitrile in 20 min) to separate impurities (e.g., mono-chlorinated byproducts, Cbz hydrolysis products) .

- GC-MS : Analyze volatile degradation products (e.g., benzyl alcohol from Cbz cleavage) with headspace sampling .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd from hydrogenolysis) at ppm levels .

Q. How can researchers mitigate racemization risks during peptide synthesis with this compound?

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization .

- Chiral HPLC : Regularly check enantiomeric excess (ee) using Chiralpak IA-3 columns (eluent: hexane/isopropanol) .

- Alternative Activation : Replace carbodiimides with phosphonium salts (e.g., PyBOP) to reduce racemization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.